1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one
Description
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one is an acetophenone derivative characterized by a hydroxyphenyl backbone substituted with a dodecyl (C₁₂H₂₅) chain at the 5-position and a ketone group at the 1-position. This structural combination suggests applications in surfactant chemistry, drug delivery systems, and polymer science, where amphiphilic properties are critical. However, its biological activity remains less explored compared to smaller analogs .
Properties
CAS No. |
84744-37-6 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-(5-dodecyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-20(22)19(16-18)17(2)21/h14-16,22H,3-13H2,1-2H3 |
InChI Key |
YIWNFTGFMSYSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecyl bromide and 2-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The hydroxy group in the compound can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Scientific Research Applications
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Groups and Properties
| Compound Name | Substituents (Position) | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|
| 1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one | –OH (2), –C₁₂H₂₅ (5) | 320.48 g/mol | High lipophilicity, low water solubility | — |
| 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | –OH (2), –Cl (5) | 170.59 g/mol | Moderate polarity, antimicrobial activity | |
| 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one | –OH (2), –C₂H₅ (5), –C(CH₃)₂ (1) | 206.28 g/mol | Bulky ketone group, enhanced steric hindrance | |
| 1-(5-Chloro-2-methoxyphenyl)heptan-1-one | –OCH₃ (2), –Cl (5), –C₇H₁₅ (1) | 270.77 g/mol | Increased chain length improves membrane permeability |
Key Observations :
- Lipophilicity : The dodecyl chain in the target compound drastically increases hydrophobicity compared to shorter alkyl (e.g., ethyl) or halogen (e.g., Cl) substituents. This property makes it suitable for lipid-based formulations but limits aqueous solubility .
- Steric Effects : Unlike 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one, the linear dodecyl chain lacks branching, reducing steric hindrance around the ketone group, which may enhance reactivity in nucleophilic additions .
Key Observations :
- Antimicrobial Potential: Halogenated analogs (e.g., Cl, Br) exhibit stronger antimicrobial activity due to electronegative substituents disrupting microbial membranes. The dodecyl chain may mimic lipid components, but its efficacy remains untested .
- Redox Reactivity: The hydroxyl group at position 2 in the target compound facilitates oxidation to quinones, a pathway less accessible in methoxy-substituted analogs (e.g., 1-(5-Chloro-2-methoxyphenyl)heptan-1-one) .
Key Observations :
- Surfactant Potential: The amphiphilic nature of the dodecyl-hydroxyphenyl system aligns with nonionic surfactants like alkylphenol ethoxylates, though environmental concerns may limit its adoption compared to greener alternatives .
- Synthetic Versatility : The ketone group allows for further derivatization (e.g., condensation reactions) akin to 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one, which is used to synthesize Schiff bases for metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
